molecular formula C17H19FN4O B10964973 N-(4-fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

N-(4-fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B10964973
M. Wt: 314.36 g/mol
InChI Key: DNAWYCZMXASUOZ-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the pyridine moiety: This step involves the alkylation of the piperazine ring with a pyridine derivative.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Formation of the carboxamide group: This is typically achieved through the reaction of the amine group on the piperazine ring with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: This can reduce the nitro groups or other reducible functionalities.

    Substitution: This can involve the replacement of functional groups on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield N-oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying the interactions of piperazine derivatives with biological targets.

    Medicine: As a potential lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE would depend on its specific biological targets. Generally, piperazine derivatives can interact with various receptors, enzymes, and ion channels in the body, leading to a range of pharmacological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
  • N-(4-METHOXYPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
  • N-(4-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacological properties, such as binding affinity, metabolic stability, and lipophilicity.

Properties

Molecular Formula

C17H19FN4O

Molecular Weight

314.36 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H19FN4O/c18-14-4-6-15(7-5-14)20-17(23)22-11-9-21(10-12-22)13-16-3-1-2-8-19-16/h1-8H,9-13H2,(H,20,23)

InChI Key

DNAWYCZMXASUOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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